

Application Notes and Protocols for the Determination of Water's Permanganate Value

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganate*

Cat. No.: *B083412*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the **permanganate** value (PV) of water. The **permanganate** value, also known as the **permanganate** index (PI) or oxidizability, is a crucial parameter for assessing the quality of potable and raw water.^{[1][2][3][4][5]} It serves as an empirical measure of the concentration of oxidizable organic and inorganic substances present in a water sample.^{[2][3][4][6][7]} This method is particularly relevant for the quality control of drinking water, surface water, and swimming pool water.^{[6][7]}

The determination of the **permanganate** value is based on the oxidation of substances in a water sample by a known amount of potassium **permanganate** in an acidic and heated environment.^{[3][5][8][9][10]} The remaining, unconsumed **permanganate** is then determined by a back titration with a standard solution of sodium oxalate.^{[1][3][5][8][9][10][11]} The result is expressed as the mass of oxygen equivalent to the amount of **permanganate** consumed per liter of water (mg/L O₂).^{[1][2]}

It is important to note that the **permanganate** value is not a direct measure of the total organic carbon (TOC) or the theoretical oxygen demand, as many organic compounds are only partially oxidized under the conditions of this test.^{[2][6][7]}

Data Presentation

The following tables summarize the key quantitative data for the reagents and experimental parameters involved in the determination of the **permanganate** value, primarily based on the ISO 8467 standard.[6][9]

Table 1: Reagent Specifications

Reagent	Chemical Formula	Concentration	Preparation Notes
Potassium Permanganate Stock Solution	KMnO ₄	0.02 mol/L	Dissolve approximately 3.2 g of KMnO ₄ in 1 L of distilled water. Heat to boiling and keep it gently boiling for 15-30 minutes. Allow to cool and filter through a sintered-glass funnel. Store in a dark bottle. [12]
Potassium Permanganate Titration Solution	KMnO ₄	0.002 mol/L	Dilute 100 mL of the stock solution to 1 L with distilled water. Store in a dark bottle. [8]
Sodium Oxalate Stock Solution	Na ₂ C ₂ O ₄	0.05 mol/L	Dissolve 6.7 g of anhydrous sodium oxalate (previously dried at 105 °C) in distilled water and dilute to 1 L.
Sodium Oxalate Standard Solution	Na ₂ C ₂ O ₄	0.005 mol/L	Dilute 100 mL of the stock solution to 1 L with distilled water. This solution is stable for about two weeks. [8]
Sulfuric Acid	H ₂ SO ₄	Dilute (1+3)	Slowly add 1 volume of concentrated sulfuric acid to 3 volumes of distilled water while cooling.

Table 2: Experimental Parameters and Conditions

Parameter	Value/Condition	Notes
Sample Volume	100 mL	For samples with a high permanganate value (>10 mg/L), a smaller volume should be used and diluted to 100 mL with distilled water.[5][6][8][9][10]
Chloride Ion Concentration	< 300 mg/L	Higher concentrations can interfere with the measurement.[5][6][9][10]
Heating	Boiling water bath	The reaction mixture is heated for a fixed period.
Reaction Time	10 minutes	The sample is heated with potassium permanganate for exactly 10 minutes.[5][7][8][9][10]
Titration Endpoint	Persistent faint pink color	The titration is complete when a faint pink color from the excess permanganate persists for at least 30 seconds.[13]

Experimental Protocols

This section provides a detailed methodology for the determination of the **permanganate** value in a water sample.

Principle

A measured volume of the water sample is treated with a known excess amount of potassium **permanganate** solution and sulfuric acid. The mixture is heated in a boiling water bath for 10 minutes to oxidize the organic and inorganic substances.[7][8][10] After cooling, the unreacted **permanganate** is reduced by adding a known excess of sodium oxalate solution. The excess

sodium oxalate is then titrated with the standard potassium **permanganate** solution until a faint pink color persists.[1][3][5][8][9][10][11] A blank determination is carried out in parallel using distilled water instead of the sample.[14]

Reagents and Apparatus

- Potassium **permanganate** (KMnO₄), analytical grade
- Sodium oxalate (Na₂C₂O₄), primary standard grade
- Sulfuric acid (H₂SO₄), concentrated, analytical grade
- Distilled water, free from oxidizable substances
- Erlenmeyer flasks (250 mL)
- Burette (50 mL), graduated to 0.1 mL
- Pipettes (100 mL, 10 mL, 5 mL)
- Graduated cylinders
- Boiling water bath
- Heating plate
- Analytical balance

Procedure

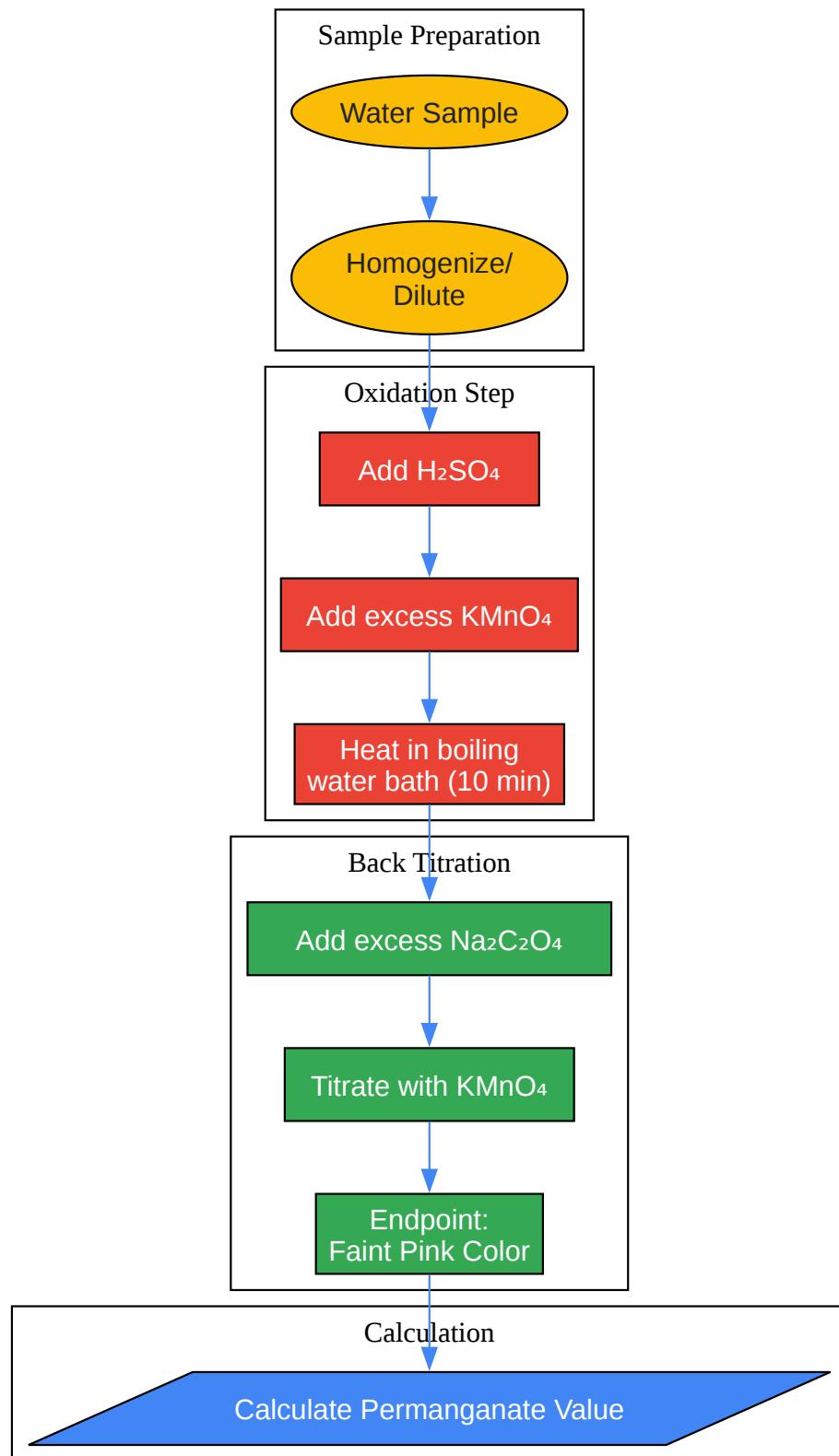
- Sample Preparation: If the water sample contains suspended solids, homogenize it by shaking before taking a subsample. If the expected **permanganate** value is high, dilute the sample with distilled water.
- Blank Determination: a. Pipette 100 mL of distilled water into a 250 mL Erlenmeyer flask. b. Add 5 mL of dilute (1+3) sulfuric acid. c. From a burette, add exactly 10.0 mL of the 0.002 mol/L potassium **permanganate** titration solution. d. Heat the flask in a boiling water bath for 10 minutes. e. Add exactly 10.0 mL of the 0.005 mol/L sodium oxalate standard solution. The

pink color should disappear. f. While the solution is still hot (above 60°C), titrate with the 0.002 mol/L potassium **permanganate** solution from the burette until a faint, persistent pink color is observed. g. Record the volume of potassium **permanganate** solution used for the titration (V_0).

- Sample Determination: a. Pipette 100 mL of the water sample into a 250 mL Erlenmeyer flask. b. Add 5 mL of dilute (1+3) sulfuric acid. c. From a burette, add exactly 10.0 mL of the 0.002 mol/L potassium **permanganate** titration solution. d. Heat the flask in a boiling water bath for 10 minutes. e. Add exactly 10.0 mL of the 0.005 mol/L sodium oxalate standard solution. The pink color should disappear. If it does not, the sample is too concentrated and needs to be diluted and the procedure repeated. f. While the solution is still hot (above 60°C), titrate with the 0.002 mol/L potassium **permanganate** solution from the burette until a faint, persistent pink color is observed. g. Record the volume of potassium **permanganate** solution used for the titration (V_1).

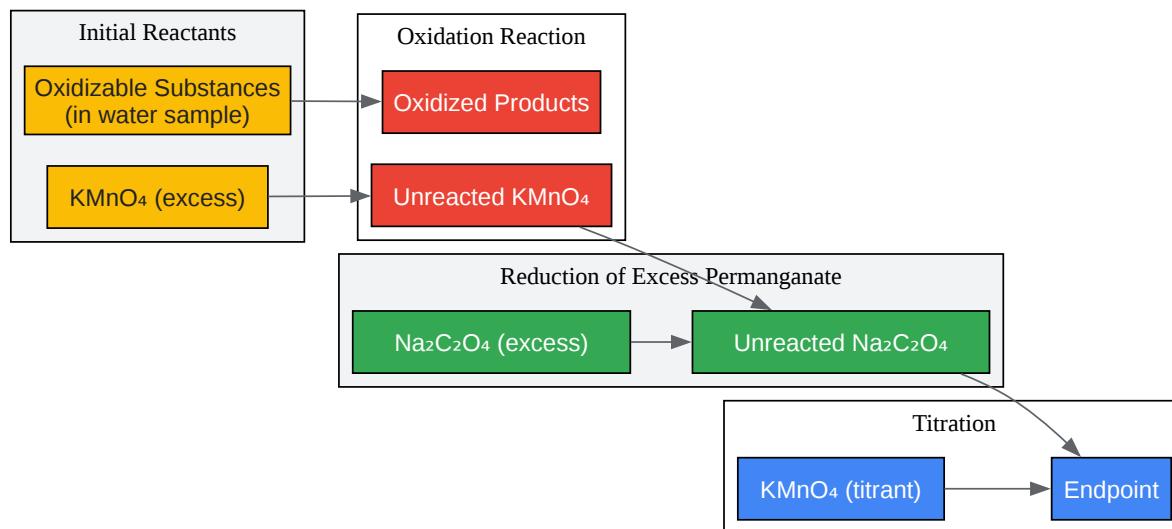
Calculation

The **permanganate** value (PV) in mg/L of O₂ is calculated using the following formula:


$$PV \text{ (mg/L O}_2) = [(V_1 - V_0) * c(\text{KMnO}_4) * 8 * 1000] / V_{\text{sample}}$$

Where:

- V_1 = volume of KMnO₄ solution used for the titration of the sample (in mL)
- V_0 = volume of KMnO₄ solution used for the titration of the blank (in mL)
- $c(\text{KMnO}_4)$ = molar concentration of the potassium **permanganate** solution (in mol/L)
- 8 = the mass equivalent of oxygen (in g/mol)
- 1000 = conversion factor from mL to L
- V_{sample} = volume of the water sample used (in mL)


Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationships in the determination of the **permanganate** value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **permanganate** value determination.

[Click to download full resolution via product page](#)

Caption: Chemical relationships in the back titration process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mt.com [mt.com]
- 2. What Is Permanganate Value (PV)? [boquinstrument.com]

- 3. metrohm.com [metrohm.com]
- 4. lcms.cz [lcms.cz]
- 5. Permanganate index - Wikipedia [en.wikipedia.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. mantech-inc.com [mantech-inc.com]
- 10. asn.sn [asn.sn]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. scribd.com [scribd.com]
- 13. products.evonik.com [products.evonik.com]
- 14. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- To cite this document: BenchChem. [Application Notes and Protocols for the Determination of Water's Permanganate Value]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083412#use-of-permanganate-in-the-determination-of-water-s-permanganate-value>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com